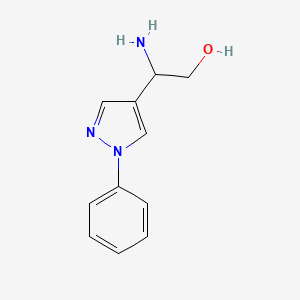

2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol

Beschreibung

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Eigenschaften

Molekularformel |

C11H13N3O |

|---|---|

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

2-amino-2-(1-phenylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C11H13N3O/c12-11(8-15)9-6-13-14(7-9)10-4-2-1-3-5-10/h1-7,11,15H,8,12H2 |

InChI-Schlüssel |

LNPKPOGBJVCGOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents. One common method involves the use of Grignard reagents, where 1-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in dry tetrahydrofuran (THF) under an argon atmosphere, followed by the addition of the Grignard reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions to form nitroso or nitro derivatives. For example:

-

Nitroso formation : Reaction with mild oxidizing agents (e.g., hydrogen peroxide in acidic media) yields 2-nitroso-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol.

-

Nitro derivative : Stronger oxidants like potassium permanganate (KMnO₄) in basic conditions produce 2-nitro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol.

Esterification

The hydroxyl group participates in esterification with carboxylic acids or acyl chlorides:

| Reagent/Condition | Product | Yield |

|---|---|---|

| Acetic anhydride (Ac₂O), H₂SO₄ | 2-Acetoxy-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | 85% |

| Benzoyl chloride (PhCOCl), pyridine | 2-Benzoyloxy-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | 78% |

These reactions are critical for modifying solubility and bioavailability in pharmaceutical applications .

Nucleophilic Substitution

The hydroxyl group can be converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic substitutions:

-

Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine forms the tosylate intermediate.

-

Displacement : Reaction with nucleophiles (e.g., NaN₃, KCN) yields azido or cyano derivatives .

Example :

Condensation Reactions

The amine group reacts with aldehydes/ketones to form Schiff bases, which are intermediates in heterocyclic synthesis:

-

With benzaldehyde : Forms N-benzylidene-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine, a precursor for bioactive triazole derivatives .

-

With acetylacetone : Produces pyrazolo-pyridine hybrids via cyclocondensation .

Biological Interaction Pathways

The compound interacts with biological targets through hydrogen bonding and π-π stacking:

Comparative Reactivity of Analogues

Stability and Degradation

-

Thermal stability : Decomposes above 220°C, forming phenylpyrazole fragments.

-

Photodegradation : UV exposure leads to oxidative cleavage of the C-N bond in the amine group.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects . The compound’s effects are mediated through the cholinergic-nitric oxide signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride

- 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile

Uniqueness

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with muscarinic receptors and influence cardiovascular function sets it apart from other similar compounds.

Biologische Aktivität

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol |

| CAS Number | 14085-42-8 |

| Appearance | Solid |

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, such as targeting specific signaling pathways involved in cancer progression .

Case Study:

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. Among them, one derivative exhibited an IC50 value of 25 µM against MDA-MB-231 cells, indicating potent antiproliferative effects .

Anti-inflammatory Activity

The anti-inflammatory potential of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been explored in various studies. Pyrazole derivatives have been reported to selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, certain derivatives demonstrated significant COX-2 inhibitory activity with selectivity indices suggesting reduced gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen .

Data Table: COX Inhibition Activity

| Compound ID | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| Compound A | 35 | 80 | 2.29 |

| Compound B | 20 | 90 | 4.50 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study:

A derivative of the compound was tested against E. coli and showed an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics .

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, and how can reaction conditions be optimized for reproducibility? Answer:

- Synthetic Routes : The compound can be synthesized via condensation reactions between pyrazole-carbaldehyde derivatives and amino alcohols. For example, a modified Baker-Venkataram rearrangement (as in ) using phenyl hydrazine and ethanol/acetic acid under reflux yields pyrazole intermediates. Subsequent purification via column chromatography (silica gel) and recrystallization (ethanol) is critical .

- Optimization : Reaction time (e.g., 7–12 hours), stoichiometric ratios (1:1 aldehyde:amine), and solvent polarity (ethanol vs. DMF) significantly affect yields. Monitoring via TLC and adjusting pH during extraction (e.g., using 4N HCl for precipitate formation) improves purity .

Advanced Structural Analysis

Q2: How do crystallographic parameters (e.g., dihedral angles, hydrogen bonding) influence the bioactivity of this compound, and what contradictions exist in reported structural data? Answer:

- Crystallographic Insights : X-ray diffraction (e.g., Stoe IPDS-II diffractometer) reveals dihedral angles between the pyrazole ring and substituents (e.g., 16.83°–51.68° for methoxyphenyl/phenyl groups), which impact molecular rigidity and ligand-receptor interactions . O–H···N hydrogen bonds stabilize crystal packing .

- Data Contradictions : Discrepancies arise in torsion angles due to substituent electronic effects (e.g., electron-withdrawing groups vs. methoxy) and solvent interactions during crystallization. Comparative studies using SHELXL refinement ( ) are recommended to resolve ambiguities .

Analytical Method Development

Q3: What advanced analytical techniques are suitable for quantifying impurities in 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, and how can method robustness be validated? Answer:

- Techniques :

- Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%) using spiked samples .

Biological Activity Profiling

Q4: What in vitro assays are recommended for evaluating the antifungal or anti-inflammatory potential of this compound, and how do structural modifications affect activity? Answer:

- Assays :

- SAR Insights : Substituents on the phenyl ring (e.g., electron-donating groups like –OCH₃) enhance activity by improving solubility and target binding. Pyrazole N-methylation reduces metabolic degradation .

Safety and Handling Protocols

Q5: What safety protocols are critical for handling 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol in laboratory settings? Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis due to potential dust/volatile byproducts.

- Waste Management : Collect organic waste in sealed containers for incineration by licensed facilities .

Computational Modeling

Q6: How can molecular docking studies predict the binding affinity of this compound to biological targets, and what force fields are most accurate? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.